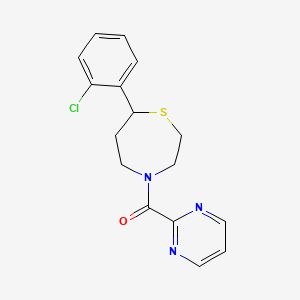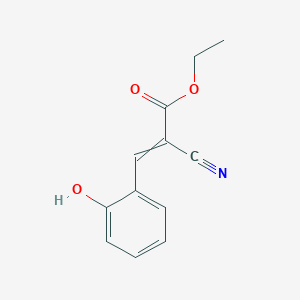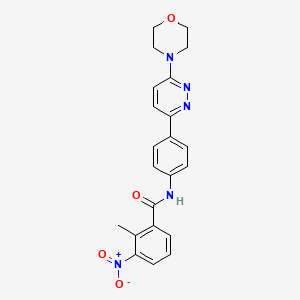![molecular formula C22H23ClFN5O3S B2440549 Methyl 4-[(5-chloro-2-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1189688-45-6](/img/structure/B2440549.png)
Methyl 4-[(5-chloro-2-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of naphthyridine, which is a nitrogen-containing heterocyclic compound. It has a methyl group attached to the naphthyridine ring, an amino group substituted with a 5-chloro-2-methylphenyl group, and a carboxylate group esterified with a methyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the naphthyridine ring, the introduction of the amino group, and the attachment of the 5-chloro-2-methylphenyl group. The final step would likely be the esterification of the carboxyl group with methanol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthyridine ring, which is a bicyclic structure containing two nitrogen atoms. The various substituents would add complexity to the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in reactions with electrophiles, and the ester group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Antibacterial Activity
The compound has been investigated for its antibacterial properties. Researchers have synthesized it using a Hantzsch thiazole synthesis approach, combining 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The resulting N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Corrosion Inhibition
Interestingly, related compounds with chlorine substitutions have been studied for their corrosion inhibition properties. Although not directly investigated for this purpose, the presence of chlorine in low molecular weight compounds can alter their biological activity and may also impact corrosion rates .
Urease Inhibition
The thiourea skeleton plays a vital role in pharmaceutical chemistry. Researchers have synthesized a set of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids, which could potentially act as urease inhibitors. These compounds may find applications in treating conditions related to urease activity .
Structure-Activity Relationship (SAR) Studies
Exploring the SAR of related compounds can provide insights into their biological activities. Changes in functional groups, such as the position of hydroxyl groups, may impact antimicrobial activity. Researchers have likely conducted SAR studies to understand how modifications affect the compound’s properties .
Drug Design and Optimization
Given the compound’s unique structure, it could serve as a starting point for drug design and optimization. Medicinal chemists may explore its scaffold to develop novel drugs targeting specific diseases, such as cancer, hypertension, or allergies. Thiazole-based compounds have a rich history in drug discovery, and this compound’s potential warrants further investigation .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-(3-fluorophenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-15-6-7-16(23)12-20(15)28-8-10-29(11-9-28)33(31,32)22-19(14-27(2)26-22)21(30)25-18-5-3-4-17(24)13-18/h3-7,12-14H,8-11H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDASPBBQHSLWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-(3-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-bromo-4-morpholino-6-oxo-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2440466.png)

![N-(benzo[d]thiazol-5-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2440470.png)
![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2440473.png)

![Ethyl 5-(4-isopropoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2440475.png)
![Tert-butyl 3-(2-bromoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2440476.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2440477.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2440478.png)



![5-(4-(2-Fluorophenyl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2440487.png)
